molecular formula C20H17N3O3S2 B2507243 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 1021069-73-7

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No. B2507243
CAS RN: 1021069-73-7
M. Wt: 411.49
InChI Key: QSLNUBNGMVQBNP-UHFFFAOYSA-N
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Description

“4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Future Directions

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives . This suggests that there is ongoing research in this area, and future work may continue to explore the potential of thiazole derivatives in various applications.

properties

IUPAC Name

4-[[2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-11-27-20(23-16)28-12-17(24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLNUBNGMVQBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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